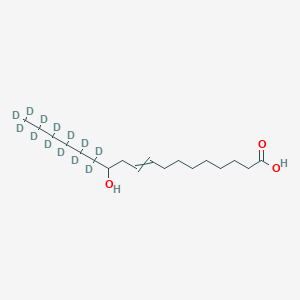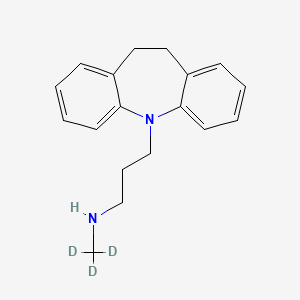
rac Ricinoleic Acid-d13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ricinoleic acid-d13 (RA-d13) is a polyunsaturated fatty acid found in castor oil. It has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. RA-d13 has been utilized in various scientific research applications, including biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Rac Ricinoleic Acid-d13 has been used in various scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, rac Ricinoleic Acid-d13 has been used to study the structure and function of proteins and enzymes. In physiology, rac Ricinoleic Acid-d13 has been used to study the effects of fatty acids on cell membrane function. In pharmacology, rac Ricinoleic Acid-d13 has been used to study the effects of drugs on the body.
Mécanisme D'action
The mechanism of action of rac Ricinoleic Acid-d13 is not fully understood. However, it is known that rac Ricinoleic Acid-d13 has anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. It is believed that rac Ricinoleic Acid-d13 works by inhibiting the action of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and oxidative stress. Additionally, rac Ricinoleic Acid-d13 may also work by modulating the expression of certain genes, such as those involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
rac Ricinoleic Acid-d13 has been shown to have a number of biochemical and physiological effects. In animal studies, rac Ricinoleic Acid-d13 has been shown to reduce inflammation and oxidative stress, as well as improve lipid metabolism. Additionally, rac Ricinoleic Acid-d13 has been shown to reduce the risk of cardiovascular disease, cancer, and diabetes. rac Ricinoleic Acid-d13 has also been shown to have anti-bacterial and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using rac Ricinoleic Acid-d13 in lab experiments include its availability, stability, and low cost. Additionally, rac Ricinoleic Acid-d13 is relatively easy to synthesize, making it a convenient and cost-effective option for laboratory experiments. However, there are some limitations to using rac Ricinoleic Acid-d13 in lab experiments, such as its relatively low solubility in water and its potential to cause skin irritation.
Orientations Futures
There are a number of potential future directions for rac Ricinoleic Acid-d13 research. These include further studies on its anti-inflammatory, anti-oxidant, and anti-bacterial properties, as well as its potential therapeutic applications. Additionally, further research could be conducted on its mechanism of action and its effects on lipid metabolism and gene expression. Finally, research could also be conducted on its potential applications in the food industry, such as its use as an emulsifier or preservative.
Méthodes De Synthèse
Rac Ricinoleic Acid-d13 is synthesized from castor oil, which is obtained from the seeds of the castor plant (Ricinus communis). The castor oil is extracted by cold pressing the seeds and then purified by fractional distillation. The purified oil is then converted to rac Ricinoleic Acid-d13 using a process known as hydrogenation. This process involves the addition of hydrogen to the oil in the presence of a catalyst, such as nickel, to form rac Ricinoleic Acid-d13.
Propriétés
IUPAC Name |
13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/i1D3,2D2,3D2,4D2,11D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-RNLOIIBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CC=CCCCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac Ricinoleic Acid-d13 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)








![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)
